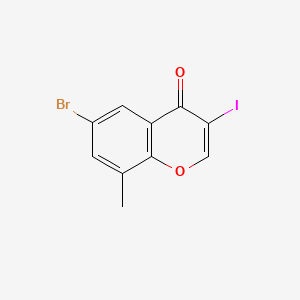

6-Bromo-3-iodo-8-methyl-4H-chromen-4-one

Beschreibung

General Introduction to Chromen-4-one Scaffolds in Chemical Research

The chromen-4-one, or chromone (B188151), scaffold is a privileged structure in medicinal chemistry and materials science. core.ac.ukresearchgate.net This heterocyclic system, consisting of a benzene (B151609) ring fused to a pyranone ring, is found in a wide array of naturally occurring compounds, particularly in the plant kingdom. researchgate.net The rigid bicyclic nature of the chromone core provides a versatile platform for synthetic modification, allowing for the introduction of various functional groups at different positions. researchgate.netacs.org These modifications can fine-tune the molecule's electronic, steric, and lipophilic properties, leading to a broad spectrum of biological activities. researchgate.net Consequently, chromen-4-one derivatives have been extensively investigated for their potential as therapeutic agents, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netnih.gov The drug-like structure and favorable physicochemical properties of the chromenone core make it an attractive starting point for the design and development of novel bioactive compounds. acs.org

Significance of Halogenation (Bromine and Iodine) in Organic Chemistry and Design Strategies

Halogenation, the introduction of halogen atoms into a molecule, is a fundamental strategy in organic synthesis and drug design. rsc.org Bromine and iodine, in particular, offer unique properties that can significantly influence a molecule's behavior. The introduction of these halogens can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. rsc.org The carbon-halogen bond can act as a bioisostere for other functional groups and can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity. rsc.org

Bromination is a widely used transformation in organic synthesis, with organobromides serving as crucial building blocks for creating more complex molecules due to the good leaving group character of the bromide anion. rsc.orgacs.org Iodinated organic compounds are also valuable synthetic intermediates. mt.com The strategic placement of bromine and iodine on a scaffold like chromen-4-one can therefore be a powerful tool for developing new compounds with tailored properties.

Rationale for the Advanced Investigation of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one

The specific substitution pattern of this compound suggests a deliberate design to explore the combined effects of its constituent functional groups. The rationale for its investigation can be broken down as follows:

Chromen-4-one Core: Provides a proven biologically active scaffold.

6-Bromo Substitution: The bromine at the 6-position can enhance lipophilicity and potentially introduce specific interactions with biological targets. Halogenation at this position has been explored in other chromenone derivatives for various applications. acs.orgnih.gov

3-Iodo Substitution: The iodine at the 3-position is a large, polarizable atom that can significantly alter the electronic properties of the pyranone ring and serve as a handle for further synthetic transformations.

8-Methyl Substitution: The methyl group at the 8-position can influence the molecule's conformation and provide a steric element that may affect its binding properties.

Overview of Research Objectives and Scope for this compound Research

The primary research objectives for a novel compound like this compound would likely encompass the following areas:

Synthesis and Characterization: Developing an efficient and scalable synthetic route to the target molecule and unambiguously confirming its structure using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Physicochemical Profiling: Determining key physical and chemical properties, including solubility, stability, and electronic characteristics, to understand its behavior in different environments.

Exploration of Chemical Reactivity: Investigating the reactivity of the C-I and C-Br bonds in cross-coupling and other transformation reactions to assess its potential as a synthetic building block for more complex molecules.

Biological Screening: Evaluating the compound's activity in a range of biological assays to identify potential therapeutic applications. This could include screening for anticancer, antimicrobial, or enzyme inhibitory activity, based on the known properties of other chromen-4-one derivatives.

The scope of research would be to establish a foundational understanding of this specific molecule's chemical and biological profile, thereby contributing to the broader knowledge of halogenated chromen-4-ones and their potential applications.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H6BrIO2 |

|---|---|

Molekulargewicht |

364.96 g/mol |

IUPAC-Name |

6-bromo-3-iodo-8-methylchromen-4-one |

InChI |

InChI=1S/C10H6BrIO2/c1-5-2-6(11)3-7-9(13)8(12)4-14-10(5)7/h2-4H,1H3 |

InChI-Schlüssel |

DTSDEKBDAPYFKF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC2=C1OC=C(C2=O)I)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathways for 6 Bromo 3 Iodo 8 Methyl 4h Chromen 4 One

Established Strategies for the Preparation of Substituted 4H-Chromen-4-one Systems

The 4H-chromen-4-one (or chromone) scaffold is a prominent feature in numerous biologically active compounds and natural products, which has driven the development of a wide array of synthetic methods. nih.govresearchgate.net Classical methods often involve the cyclization of ortho-hydroxyaryl ketones. One of the most common approaches is the Baker–Venkataraman rearrangement, where an o-acyloxyacetophenone is rearranged under basic conditions to a 1-(2-hydroxyphenyl)-1,3-dione, which then undergoes acid-catalyzed cyclization to yield the chromone (B188151) ring. researchgate.net

Modern synthetic strategies offer more diverse and efficient routes. Palladium-catalyzed coupling reactions, such as the Sonogashira and carbonylative annulation reactions, have been employed to construct chromone derivatives from o-iodophenols and terminal acetylenes. researchgate.netorganic-chemistry.org These methods are valued for their high efficiency and tolerance of various functional groups. organic-chemistry.org Another significant approach is the intramolecular Wittig reaction, where acylphosphoranes derived from silyl (B83357) esters of O-acylsalicylic acids cyclize to form the chromen-4-one ring in high yields under mild conditions. organic-chemistry.org

Furthermore, radical cyclization reactions have emerged as a powerful tool. researchgate.net Cascade radical annulations of substrates like 2-(allyloxy)arylaldehydes can be initiated by various radical species to build the chroman-4-one skeleton, which can then be oxidized to the corresponding chromen-4-one. nih.govresearchgate.net Multicomponent reactions (MCRs) also provide a streamlined approach, allowing for the one-pot assembly of complex chromene structures from simple starting materials, highlighting atom economy and operational simplicity. nih.gov

Specific Synthetic Routes to 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one

The synthesis of a tri-substituted chromone like this compound necessitates a carefully planned sequence of reactions to ensure the correct placement of the bromo, iodo, and methyl groups on the chromone core. A plausible synthetic pathway would involve the initial synthesis of a substituted precursor followed by targeted halogenation and cyclization steps.

The synthesis typically begins with a commercially available, appropriately substituted phenol (B47542). A logical starting material would be 4-bromo-2-methylphenol (B185452). The first step involves the acylation of this phenol to introduce the acetyl group that is crucial for forming the pyranone ring. This is commonly achieved through a Fries rearrangement of the corresponding acetate (B1210297) ester or, more directly, via a Friedel-Crafts acylation to produce the key intermediate, 1-(5-bromo-2-hydroxy-3-methylphenyl)ethanone (B2353961). This ortho-hydroxyacetophenone derivative contains the necessary bromine at the position corresponding to C6 and the methyl group at the position corresponding to C8 of the final chromone structure.

The introduction of halogen atoms onto the chromone ring can be achieved at different stages of the synthesis. In this case, the bromine atom is incorporated from the start via the 4-bromo-2-methylphenol precursor, ensuring its position at C6.

The iodination is typically performed on the pre-formed chromone ring. The C3 position of the 4H-chromen-4-one system is electron-deficient and susceptible to nucleophilic attack, but it can undergo electrophilic halogenation under specific conditions. Iodine-mediated protocols are highly effective for this transformation. acs.orgacs.org One common method involves the use of iodine in the presence of an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.orgorganic-chemistry.org Alternatively, iodine(III) reagents can mediate oxidative iodination using alkyl halides as the halogen source. rsc.org The reaction of 6-bromo-8-methyl-4H-chromen-4-one with iodine or iodine monochloride can afford the desired 3-iodo derivative with high regioselectivity. acs.orgresearchgate.net

Direct methylation of the chromone ring is often challenging due to issues with regioselectivity. Therefore, the most effective strategy is to incorporate the methyl group at the beginning of the synthetic sequence. By starting with 4-bromo-2-methylphenol, the methyl group is positioned correctly from the outset. This "pre-functionalization" approach avoids potential side reactions and purification difficulties associated with direct methylation of the heterocyclic core, ensuring that the final product has the methyl group unambiguously at the C8 position. mdpi.com

With the precursor 1-(5-bromo-2-hydroxy-3-methylphenyl)ethanone in hand, the next critical step is the formation of the chromone ring. Several cyclization methods are applicable. A widely used and efficient method is the reaction of the o-hydroxyacetophenone with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms an intermediate enaminone, which upon treatment with an acid, undergoes cyclization to yield the 6-bromo-8-methyl-4H-chromen-4-one. researchgate.net

Alternative cyclization strategies include the Kostanecki-Robinson reaction, which involves reacting the o-hydroxyacetophenone with an aliphatic acid anhydride (B1165640) and its sodium salt, though this can sometimes lead to coumarin (B35378) byproducts. Palladium-catalyzed carbonylative coupling reactions also represent a powerful, albeit more complex, method for constructing the chromone ring from corresponding halogenated phenols and alkynes. researchgate.netrsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound Formation

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, particularly in multi-step syntheses. Key steps for optimization include the cyclization to form the chromone ring and the subsequent iodination at the C3 position.

For the cyclization of 1-(5-bromo-2-hydroxy-3-methylphenyl)ethanone, factors such as solvent, temperature, and the choice of condensing and cyclizing agents can significantly impact the reaction efficiency. While DMF-DMA is effective, exploring different catalysts and reaction media can lead to improved outcomes. nih.gov Microwave irradiation has been shown to accelerate similar cyclization reactions, often leading to higher yields in shorter reaction times compared to conventional heating. acs.orgnih.gov

In the final iodination step, the choice of iodinating agent and solvent is critical for achieving high selectivity and yield. Over-iodination or undesired side reactions can occur if conditions are not carefully controlled. A systematic study of different iodine sources (e.g., I₂, NIS, ICl) and oxidants or catalysts can determine the optimal combination. organic-chemistry.org Temperature and reaction time must also be fine-tuned; for instance, iodine-mediated reactions are often performed at elevated temperatures (e.g., 80 °C) to ensure complete conversion. acs.org The use of visible-light photoredox catalysis represents a modern, mild approach that could also be explored to optimize such transformations. acs.org

The following table illustrates a hypothetical optimization study for the iodination of a 6-bromo-8-methyl-4H-chromen-4-one intermediate, based on conditions reported for similar systems.

| Entry | Iodine Source | Additive/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | I₂ | - | DCM | 25 | 24 | <10 |

| 2 | I₂ | DDQ | DCE | 80 | 2 | 85 |

| 3 | NIS | - | CH₃CN | 60 | 6 | 78 |

| 4 | ICl | - | AcOH | 25 | 4 | 92 |

| 5 | I₂ | PhI(OAc)₂ | CHCl₃ | 60 | 3 | 88 |

Advanced Isolation and Purification Techniques for this compound

The successful synthesis of this compound necessitates robust and efficient methods for its isolation and purification to ensure high purity of the final product, which is crucial for subsequent applications. Given the likely crystalline nature of this polyhalogenated heterocyclic compound, a combination of chromatographic and recrystallization techniques would be employed.

Chromatographic Methods:

Column chromatography is a fundamental and highly effective technique for the purification of the target compound from unreacted starting materials, reagents, and reaction byproducts. The choice of stationary and mobile phases is critical for achieving good separation. For a molecule with the polarity of this compound, a silica (B1680970) gel stationary phase would be appropriate. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane). A gradient elution, where the polarity of the mobile phase is gradually increased, would likely be the most effective approach to separate the product from impurities with different polarities.

For higher resolution and analytical purity assessment, High-Performance Liquid Chromatography (HPLC) can be utilized. A reverse-phase HPLC system, using a C18 column and a mobile phase such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for analyzing the purity of the final compound and for small-scale preparative purification if required.

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. ijddr.in The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent would dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, solvents such as ethanol, methanol, acetone, or mixtures like ethanol/water or chloroform/hexane could be tested to find the optimal conditions. The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving impurities behind in the mother liquor. The resulting crystals are then isolated by filtration.

The table below summarizes the advanced isolation and purification techniques applicable to this compound.

| Technique | Principle | Typical Implementation | Purpose |

|---|---|---|---|

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Stationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate gradient | Primary purification to remove major impurities. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a liquid phase under high pressure. | Reverse-phase C18 column with Acetonitrile/Water eluent. | Purity assessment and high-purity small-scale separation. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Single solvent (e.g., Ethanol) or mixed solvent (e.g., Chloroform/Hexane) systems. | Final purification to obtain a highly crystalline product. |

The purity of the isolated this compound would be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Advanced Spectroscopic and Structural Elucidation Studies of 6 Bromo 3 Iodo 8 Methyl 4h Chromen 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. A full suite of NMR experiments, including 1D (¹H, ¹³C) and 2D techniques, would be required for an unambiguous assignment of all proton and carbon signals of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one.

Detailed Analysis of ¹H, ¹³C, and 2D-NMR Spectra (COSY, HSQC, HMBC, NOESY)

¹H-NMR Spectroscopy: The ¹H-NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic region would feature two singlets corresponding to the H-5 and H-7 protons on the benzene (B151609) ring. The H-2 proton on the pyranone ring would also appear as a singlet at a downfield chemical shift. The methyl group protons at the C-8 position would present as a singlet in the upfield region.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would display ten unique carbon signals. The carbonyl carbon (C-4) is expected to have the most downfield chemical shift, typically above 170 ppm. The carbons bearing the bromo (C-6) and iodo (C-3) substituents would be identified by their characteristic chemical shifts, influenced by the heavy atom effect of the halogens. For instance, the presence of an iodine atom at C-8 in a related coumarin (B35378) structure has been shown to cause a significant upfield shift for that carbon signal. mdpi.com The methyl carbon (C-8 methyl) would be found at the most upfield position.

2D-NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton coupling networks. For this specific molecule, minimal correlations are expected due to the substitution pattern resulting in isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the carbon skeleton by revealing long-range (2-3 bond) correlations between protons and carbons. For example, correlations would be expected from the H-2 proton to C-3, C-4, and C-4a, and from the methyl protons to C-7, C-8, and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information on through-space proximity of protons, which is essential for confirming stereochemistry and conformational preferences. Key correlations would be anticipated between the H-2 proton and the H-5 proton, and between the C-8 methyl protons and the H-7 proton.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on general chromone (B188151) structures and substituent effects. Actual experimental values are required for confirmation.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| 2 | ~8.2 (s) | ~155 | C-3, C-4, C-4a |

| 3 | - | ~90 | - |

| 4 | - | ~175 | - |

| 4a | - | ~122 | H-2, H-5 |

| 5 | ~8.0 (s) | ~126 | C-4, C-6, C-7, C-8a |

| 6 | - | ~119 | - |

| 7 | ~7.8 (s) | ~135 | C-5, C-6, C-8, C-8a, C-8 CH₃ |

| 8 | - | ~128 | - |

| 8a | - | ~154 | H-5, H-7, C-8 CH₃ |

| 8-CH₃ | ~2.5 (s) | ~18 | C-7, C-8, C-8a |

Elucidation of Conformational Preferences and Dynamics in Solution

The chromone ring system is known to be largely planar. nih.govresearchgate.net NMR studies, particularly NOESY, would confirm this planarity in solution. The lack of flexible side chains or stereocenters in this compound suggests that it exists predominantly in a single, low-energy conformation. Rotational dynamics would be limited to the C-8 methyl group. Variable-temperature NMR studies could be employed to investigate any potential dynamic processes, though significant changes are not anticipated for this rigid molecular framework.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsional angles, as well as insights into how molecules arrange themselves in a crystal lattice.

Determination of Solid-State Molecular Geometry and Conformation

An X-ray crystallographic study of this compound would be expected to confirm the planarity of the fused bicyclic chromone core. nih.govresearchgate.net The analysis would yield precise measurements of all bond lengths and angles. Key parameters of interest would include the C-Br and C-I bond lengths, the C=O bond length of the ketone, and the geometry around the pyranone oxygen. The planarity of the ring system can be quantified by calculating the root-mean-square deviation (r.m.s.d.) of the ring atoms from a mean plane. In related 6-bromo-chromone structures, the bicyclic system is nearly coplanar. nih.govnih.gov

Interactive Data Table: Expected Key Geometric Parameters from X-ray Diffraction (Note: These values are illustrative and based on standard bond lengths and data from similar crystallized structures.)

| Parameter | Expected Value | Parameter | Expected Value |

| C4=O4 Bond Length | ~1.22 Å | C2-C3-C4 Angle | ~120° |

| C3-I Bond Length | ~2.10 Å | C5-C6-C7 Angle | ~120° |

| C6-Br Bond Length | ~1.90 Å | C7-C8-C8a Angle | ~118° |

| C8-C(Me) Bond Length | ~1.51 Å | Dihedral Angle (Benzene/Pyranone) | < 5° |

Investigation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal is governed by a variety of non-covalent intermolecular interactions. Given the presence of two different halogen atoms (bromine and iodine), the investigation of halogen bonding would be of significant interest.

Halogen Bonding: The iodine and bromine atoms on the chromone ring possess electropositive regions (σ-holes) that can act as halogen bond donors, interacting with Lewis basic sites such as the carbonyl oxygen (O-4) of neighboring molecules. This could lead to the formation of defined supramolecular synthons (e.g., C-I···O=C or C-Br···O=C).

Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors, weak C-H···O hydrogen bonds involving the aromatic (H-5, H-7) or methyl protons and the carbonyl oxygen are highly probable and often play a key role in stabilizing the crystal packing of chromones. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure Confirmation

Vibrational spectroscopy provides a molecular fingerprint and is excellent for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the γ-pyranone ketone, typically observed in the range of 1650-1680 cm⁻¹. Other key bands would include C=C stretching vibrations from the aromatic and pyranone rings (1600-1450 cm⁻¹), C-O-C stretching of the ether linkage, and C-H stretching and bending modes. The C-Br and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. Aromatic ring breathing modes often give rise to strong, sharp signals in the Raman spectrum, which would be useful for confirming the integrity of the core structure.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies (Note: These are typical frequency ranges for the specified functional groups.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Medium-Strong |

| Methyl C-H Stretch | 2980-2870 | Medium-Weak | Medium-Strong |

| C=O Stretch (Ketone) | 1680-1650 | Strong | Medium-Weak |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| C-O-C Stretch (Ether) | 1250-1150 | Strong | Weak |

| C-Br Stretch | 680-515 | Medium-Strong | Strong |

| C-I Stretch | 600-500 | Medium-Strong | Strong |

This comprehensive, albeit predictive, analysis outlines the expected structural and spectroscopic features of this compound. Experimental validation is essential to confirm these characteristics and provide a definitive understanding of this specific compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis

Detailed research findings, including specific data on the precise elemental composition and fragmentation patterns of this compound as determined by High-Resolution Mass Spectrometry, are not available in published scientific literature.

Table of Compounds Mentioned

Theoretical and Computational Chemistry Investigations of 6 Bromo 3 Iodo 8 Methyl 4h Chromen 4 One

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecule's geometry and predict its electronic characteristics.

These studies would reveal key information about bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. The presence of heavy atoms like bromine and iodine necessitates basis sets that can accurately account for their electron configurations. The optimized structure is the foundation for all further computational analyses.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich chromenone ring system and the halogen substituents, which have lone pairs of electrons. The LUMO would likely be distributed over the conjugated system, particularly the α,β-unsaturated ketone portion of the chromenone core.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates electron-donating capability |

| LUMO Energy | Relatively low | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | Moderate to low | Suggests potential for chemical reactivity and charge transfer interactions |

| HOMO Distribution | Concentrated on the benzene (B151609) ring, oxygen atoms, and halogens | Sites susceptible to electrophilic attack |

| LUMO Distribution | Concentrated on the pyran-4-one ring | Sites susceptible to nucleophilic attack |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich (negative potential) areas and blue indicates electron-poor (positive potential) areas.

In the MEP map of this compound, the most negative potential (red region) would be concentrated around the carbonyl oxygen atom (O4) due to its high electronegativity and lone pairs. This site is a primary target for electrophilic attack and hydrogen bond donation. The regions around the halogen atoms (bromine and iodine) would also exhibit negative potential. Conversely, positive potential (blue regions) would be located around the hydrogen atoms of the methyl group and the aromatic ring, indicating their susceptibility to nucleophilic attack.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their corresponding energies. For this compound, the core chromenone ring system is largely planar and rigid. Therefore, the primary focus of conformational analysis would be on the rotation of the methyl group at the C8 position.

By systematically rotating the methyl group and calculating the energy at each step, a potential energy surface (PES) map can be generated. This map would identify the lowest energy (most stable) conformation and the energy barriers to rotation. It is expected that the energy barriers for methyl group rotation would be relatively low, allowing for free rotation at room temperature.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.

NMR Chemical Shifts: DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted values are then compared with experimental data to confirm the molecular structure. For this molecule, calculations would predict distinct signals for the aromatic protons, the vinylic proton at C2, and the protons of the methyl group. Similarly, unique ¹³C signals would be predicted for each carbon atom, with the carbonyl carbon (C4) expected at a significantly downfield shift.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed by calculating the second derivatives of the energy with respect to atomic displacements. This analysis identifies the characteristic vibrational modes of the molecule, such as the C=O stretching frequency of the ketone group, C=C stretching of the aromatic and pyran rings, and C-Br and C-I stretching frequencies. These calculated frequencies, often scaled to correct for systematic errors, are invaluable for interpreting experimental IR and Raman spectra.

Table 2: Predicted Spectroscopic Parameters

| Spectroscopic Technique | Key Predicted Feature | Approximate Wavenumber/Shift |

|---|---|---|

| Infrared (IR) | Carbonyl (C=O) Stretch | ~1650-1680 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon (C4) | ~175-185 ppm |

| ¹H NMR | Vinylic Proton (H2) | ~8.0-8.5 ppm |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. Simulating this compound in different environments, such as in various solvents (e.g., water, DMSO) or within a lipid bilayer to mimic a biological membrane, would provide insights into its dynamic behavior.

MD simulations can reveal how the molecule interacts with its surroundings, including the formation of hydrogen bonds or other non-covalent interactions. It would also illustrate the molecule's conformational flexibility and how it is influenced by the environment. For instance, in a polar solvent like water, simulations would show the orientation of water molecules around the polar carbonyl group.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Predictions via In Silico Approaches

In silico methods are used to predict the biological activity of a molecule based on its structure.

Structure-Activity Relationship (SAR): SAR studies aim to correlate specific structural features of a molecule with its biological activity. For this compound, in silico SAR would involve comparing its calculated properties (e.g., electronic properties from DFT, shape, hydrophobicity) with those of known active compounds. Molecular docking, a key in silico technique, could be used to predict how the molecule binds to the active site of a specific biological target (e.g., an enzyme or receptor). The docking score and the predicted binding interactions (like hydrogen bonds and hydrophobic interactions) would provide a hypothesis for its potential biological activity. The bulky iodo and bromo groups, along with the methyl group, would be critical determinants in how the molecule fits into a binding pocket.

Structure-Mechanism Relationship (SMR): SMR predictions delve deeper, aiming to understand how a molecule's structure influences its mechanism of action. Computational approaches can model potential reaction pathways, such as the molecule's metabolism or its interaction mechanism with a target. For example, the electronic data from DFT (HOMO/LUMO energies, MEP maps) can suggest whether the molecule is likely to participate in redox reactions or act as a covalent or non-covalent inhibitor.

Reactivity and Derivatization Chemistry of 6 Bromo 3 Iodo 8 Methyl 4h Chromen 4 One

Palladium-Catalyzed Cross-Coupling Reactions at Bromo and Iodo Positions (e.g., Suzuki, Sonogashira, Heck)

The carbon-iodine (C-I) bond at the 3-position and the carbon-bromine (C-Br) bond at the 6-position are excellent handles for palladium-catalyzed cross-coupling reactions. A key principle governing the reactivity of this di-halogenated compound is the greater reactivity of the C-I bond compared to the C-Br bond towards oxidative addition to a Palladium(0) catalyst. This reactivity difference (C-I > C-Br >> C-Cl) allows for regioselective functionalization, where the iodo substituent can be selectively coupled under milder conditions, leaving the bromo substituent intact for a subsequent, more forcing reaction. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, can be performed sequentially on 6-bromo-3-iodo-8-methyl-4H-chromen-4-one. wikipedia.org The initial coupling with a boronic acid would occur preferentially at the more reactive 3-iodo position. The resulting 6-bromo-3-aryl-8-methyl-4H-chromen-4-one could then undergo a second Suzuki coupling at the 6-bromo position, typically requiring higher temperatures or more active catalytic systems to proceed. organic-chemistry.org

Interactive Data Table: Predicted Sequential Suzuki-Miyaura Coupling Reactions

| Step | Reactant | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Expected Product |

|---|---|---|---|---|---|---|

| 1 (Iodo-selective) | This compound | Ar¹-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Na₂CO₃ or K₂CO₃ | Toluene (B28343)/H₂O or Dioxane | 6-Bromo-3-(Ar¹)-8-methyl-4H-chromen-4-one |

| 2 (Bromo-coupling) | 6-Bromo-3-(Ar¹)-8-methyl-4H-chromen-4-one | Ar²-B(OH)₂ | Pd(dppf)Cl₂ or Pd(OAc)₂ with a phosphine (B1218219) ligand | Cs₂CO₃ or K₃PO₄ | DMF or Dioxane (higher temp.) | 6-(Ar²)-3-(Ar¹)-8-methyl-4H-chromen-4-one |

Sonogashira Coupling

Similarly, the Sonogashira coupling, which joins a terminal alkyne with an aryl halide, can be applied regioselectively. wikipedia.orgorganic-chemistry.org The reaction with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would first functionalize the 3-position. researchgate.net The bromo group at the 6-position could then be coupled in a second Sonogashira reaction, often under more vigorous conditions, to yield a di-alkynylated chromenone derivative. nih.gov

Interactive Data Table: Predicted Sequential Sonogashira Coupling Reactions

| Step | Reactant | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Expected Product |

|---|---|---|---|---|---|---|

| 1 (Iodo-selective) | This compound | R¹-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | THF or DMF | 6-Bromo-3-(R¹-alkynyl)-8-methyl-4H-chromen-4-one |

| 2 (Bromo-coupling) | 6-Bromo-3-(R¹-alkynyl)-8-methyl-4H-chromen-4-one | R²-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA (higher temp.) | DMF or Dioxane | 6-(R²-alkynyl)-3-(R¹-alkynyl)-8-methyl-4H-chromen-4-one |

Heck Reaction

The Heck reaction involves the coupling of the halide with an alkene, typically an electron-deficient one such as an acrylate (B77674) or styrene. organic-chemistry.orgwikipedia.org This reaction would also proceed with high selectivity at the 3-iodo position to generate a 3-alkenyl-substituted chromenone. nih.gov A subsequent Heck reaction at the 6-bromo position is also feasible but may require harsher conditions and could face challenges with substrate stability and side reactions.

Nucleophilic and Electrophilic Substitution Reactions on the Chromen-4-one Core

The chromen-4-one nucleus possesses distinct sites for both nucleophilic and electrophilic attack.

Nucleophilic Reactions : The pyranone ring of the chromen-4-one system contains an α,β-unsaturated ketone moiety. This makes the C2-position susceptible to conjugate addition (Michael addition) by soft nucleophiles. acs.org Harder nucleophiles may attack the carbonyl carbon (C4), potentially leading to ring-opening reactions. The halogen substituents at C3 and C6 are generally not susceptible to direct nucleophilic aromatic substitution (SNAr) as the ring system is not sufficiently electron-deficient to facilitate this pathway under standard conditions.

Electrophilic Reactions : The benzene (B151609) portion of the chromenone core can undergo electrophilic aromatic substitution. However, the ring is generally deactivated due to the electron-withdrawing effect of the pyrone ring's carbonyl group and the two halogen atoms. The only available positions for substitution are C5 and C7. The directing effects of the existing 6-bromo and 8-methyl groups would influence the regiochemical outcome, but such reactions would likely require forcing conditions and may result in mixtures of products.

Functionalization of the Methyl Group at the 8-Position

The methyl group at the 8-position is a handle for further derivatization, analogous to the functionalization of a toluene methyl group.

Radical Halogenation : The methyl group can be converted into a halomethyl group (e.g., -CH₂Br) via free-radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator. This benzylic bromide is a versatile intermediate that can be converted into alcohols, ethers, amines, or nitriles through nucleophilic substitution.

Oxidation : The methyl group can be oxidized to introduce oxygen-containing functional groups. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can convert the methyl group into a carboxylic acid (-COOH). chemspider.com Milder or more controlled oxidation could potentially yield the corresponding aldehyde (-CHO) or alcohol (-CH₂OH). This transformation significantly alters the electronic and steric properties of the molecule and provides a new site for amide or ester formation.

Interactive Data Table: Potential Functionalizations of the 8-Methyl Group

| Reaction Type | Typical Reagents | Intermediate/Product Functional Group | Potential Subsequent Reactions |

|---|---|---|---|

| Radical Halogenation | NBS, AIBN/light | Benzylic Bromide (-CH₂Br) | Nucleophilic substitution (hydrolysis, alkoxylation, amination) |

| Oxidation | KMnO₄ or H₂CrO₄ | Carboxylic Acid (-COOH) | Esterification, Amide coupling |

Exploration of Rearrangement Reactions Involving the Halogen Substituents

Under specific conditions, typically involving very strong bases, the halogen atoms on the aromatic ring could potentially undergo rearrangement. The most relevant of these is the "halogen dance" reaction. wikipedia.orgresearchgate.net This process involves the deprotonation of an aromatic ring by a strong base, such as lithium diisopropylamide (LDA), to form an aryl anion. This anion can then induce the migration of a halogen atom to a different position on the ring via a series of intermediates. researchgate.netclockss.org For this compound, treatment with a strong base could theoretically lead to deprotonation at C5 or C7, potentially initiating a migration of the bromo or iodo substituent. However, such reactions are often complex, can lead to mixtures of isomers, and their feasibility would depend heavily on the specific reaction conditions and the relative stability of the anionic intermediates. whiterose.ac.uk

Transformations Leading to Polyheterocyclic Systems Incorporating the Chromen-4-one Moiety

The di-functional nature of this compound makes it an excellent building block for the synthesis of complex polyheterocyclic systems. By leveraging the differential reactivity of the C-I and C-Br bonds, iterative cross-coupling and cyclization strategies can be employed. nih.gov

For instance, a Sonogashira coupling at the 3-iodo position with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) could be performed. The resulting intermediate could then undergo an intramolecular cyclization reaction to form a new heterocyclic ring fused to the pyrone ring of the chromenone. The bromo group at the 6-position would remain available for a subsequent intermolecular cross-coupling reaction, allowing the elaborated, fused heterocyclic system to be linked to another aromatic or heteroaromatic moiety. This stepwise approach allows for the controlled and predictable construction of complex molecular architectures based on the chromen-4-one scaffold.

Catalytic Applications of this compound as a Precursor or Ligand

While not a catalyst itself, this compound holds potential in the field of catalysis in two primary ways: as a precursor to a catalytic ligand or as a direct ligand for a metal center.

As a Precursor : The iodo and bromo substituents can be chemically transformed into groups capable of coordinating to metal centers. For example, they can be converted into phosphine groups via reaction with diphenylphosphine (B32561) or its equivalents, or into triazole groups via copper-catalyzed azide-alkyne cycloaddition following a Sonogashira coupling. The resulting molecule would be a novel ligand whose steric and electronic properties are tuned by the chromenone backbone.

As a Ligand : The chromen-4-one framework itself can act as a bidentate ligand. The carbonyl oxygen at the 4-position and the pyran oxygen at the 1-position can chelate to a transition metal. The substituents at the 3, 6, and 8 positions would then serve to modify the electronic environment and steric bulk around the metal center, potentially influencing the activity and selectivity of a catalytic process. The chromone (B188151) scaffold is recognized as a "privileged structure" in medicinal chemistry, and its coordination chemistry could be exploited to develop new metal-based catalysts. asianpubs.orgresearchgate.net

Mechanistic Investigations of Biological Interactions of 6 Bromo 3 Iodo 8 Methyl 4h Chromen 4 One

Enzyme Inhibition Kinetics and Binding Site Characterization

While specific enzyme inhibition kinetic studies for 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one are not available in the current literature, the chromone (B188151) scaffold is a well-established pharmacophore known to interact with a variety of enzymes. Research on substituted chromones has demonstrated their potential as inhibitors of several key enzymes implicated in disease.

For instance, certain chromone and chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme involved in cellular processes like aging and neurodegenerative diseases. nih.govacs.org Structure-activity relationship (SAR) studies on these compounds revealed that substitutions at the 2-, 6-, and 8-positions of the chromone ring are crucial for their inhibitory activity, with larger, electron-withdrawing groups at the 6- and 8-positions being favorable. nih.govacs.org Given that this compound possesses substitutions at these key positions, it is plausible that it could exhibit inhibitory activity against SIRT2 or other related enzymes.

Furthermore, other chromone derivatives have been shown to act as inhibitors of p38 MAP kinase and topoisomerase I. acs.orgnih.gov The inhibitory mechanism of these compounds often involves interactions with the ATP-binding site of the kinase or intercalation with DNA in the case of topoisomerase I inhibition. acs.orgnih.gov The planar structure of the chromone ring is a key feature that facilitates such interactions.

Table 1: Enzyme Inhibitory Activities of Representative Chromone Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2-pentyl-6-chloro-8-bromo-chroman-4-one | SIRT2 | 5.5 | nih.govacs.org |

| 3-(4-fluorophenyl)-2-(2-amino-4-pyridyl)chromone | p38α MAP kinase | 0.017 | acs.org |

Receptor Binding Studies and Ligand-Protein Interaction Analysis

Specific receptor binding data for this compound is not currently documented. However, molecular docking studies on other halogenated flavonoids and chromones provide valuable insights into the potential ligand-protein interactions of this compound. These computational studies help to predict the binding modes and affinities of small molecules with their protein targets.

For example, molecular docking studies of halogenated flavonoids have been used to investigate their interactions with vascular endothelial growth factor receptor 2 (VEGFR2), a key target in angiogenesis. mdpi.com These studies have highlighted the importance of the flavonoid scaffold in binding to the ATP-binding pocket of the receptor kinase domain. Similarly, docking studies have been employed to understand the inhibition of β-catenin/TCF4 signaling by flavonoids, revealing key interactions within the binding pocket of β-catenin. nih.gov

For this compound, it is anticipated that the chromone core would form the primary scaffold for insertion into a protein's binding pocket. The substituents, including the bromo, iodo, and methyl groups, would then be available to form specific interactions with amino acid residues, thereby influencing binding affinity and selectivity. The halogen atoms, in particular, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design. nih.govsemanticscholar.orgacs.org

Investigations into Molecular Pathway Modulation and Cellular Signaling Cascade Perturbations (in vitro studies)

Direct evidence for the modulation of molecular pathways by this compound is not available. Nevertheless, the chromone class of compounds has been shown to perturb various cellular signaling cascades.

A notable example is the inhibition of the phosphatidylinositol-3-kinase (PI3K) signaling pathway by the chromone derivative LY294002. tandfonline.com This pathway is crucial for cell survival and proliferation, and its inhibition can lead to anticancer effects. Similarly, flavopiridol (B1662207), another chromone derivative, is an inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. tandfonline.com By inhibiting CDKs, flavopiridol blocks cell cycle progression and induces apoptosis. tandfonline.com

Given these precedents, it is conceivable that this compound could also modulate critical cellular signaling pathways. The specific pathways affected would depend on the cellular context and the protein targets with which the compound interacts. Further in vitro studies would be necessary to elucidate the precise molecular pathways perturbed by this specific chromone derivative.

Exploration of Interactions with Key Biomolecules (e.g., DNA, RNA, Lipids) at a Molecular Level

While direct studies on the interaction of this compound with biomolecules such as DNA, RNA, and lipids have not been reported, the planar aromatic structure of the chromone ring suggests a potential for interaction with nucleic acids. Some chromone derivatives have been shown to bind to DNA, likely through intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net This mode of binding can interfere with DNA replication and transcription, leading to cytotoxic effects.

Viscosity and spectroscopic studies are common methods to investigate the binding of small molecules to DNA. An increase in the viscosity of a DNA solution upon addition of a compound is often indicative of intercalative binding. researchgate.net Molecular docking studies can also provide insights into the potential binding modes of chromones with DNA. researchgate.net

Regarding interactions with lipids, some chromones have been found to inhibit lipoprotein oxidation, suggesting an interaction with these lipid-protein complexes. nih.gov The lipophilic nature of the chromone scaffold would facilitate its partitioning into lipid membranes, potentially altering membrane properties and functions.

Analysis of Molecular Mechanisms Underlying Specific Cellular Responses

The chromone scaffold is present in many compounds that exhibit significant effects on cellular responses, most notably the induction of apoptosis and cell cycle arrest, particularly in cancer cells. nih.govnih.govbenthamscience.com

Studies on various chromone derivatives have demonstrated their ability to induce apoptosis through both endogenous (mitochondrial) and exogenous pathways. nih.govtandfonline.com This can involve the upregulation of pro-apoptotic proteins like Bax and Bad, and the activation of caspases. nih.govtandfonline.com Furthermore, some chromone derivatives have been shown to cause cell cycle arrest at different phases, such as the S-phase or G2 phase, preventing cancer cells from proliferating. nih.govtandfonline.com These effects are often concentration-dependent. nih.govtandfonline.com

Table 2: Cellular Responses Induced by Selected Chromone Derivatives in Cancer Cell Lines

| Chromone Derivative | Cancer Cell Line | Cellular Response | Reference |

|---|---|---|---|

| Furoxan derivative of chromone (15a) | K562 (human bone marrow) | S-phase cell cycle arrest, apoptosis | nih.govtandfonline.com |

| 3,3'-carbonyl-bis(chromone) (1d) | K-562 (human bone marrow) | G2 or S-phase arrest, apoptosis | nih.gov |

Based on these findings, it is plausible that this compound could also induce apoptosis and/or cell cycle arrest in susceptible cell lines. The specific mechanisms would likely involve the modulation of key regulatory proteins in these pathways.

Role of Halogen Substituents in Modulating Binding Affinity and Selectivity in Biological Systems

The presence of halogen substituents, such as bromine and iodine, on a drug molecule can significantly influence its biological activity. This is due to their effects on the molecule's physicochemical properties, such as lipophilicity, and their ability to participate in specific non-covalent interactions, most notably halogen bonding. nih.govsemanticscholar.orgacs.org

Halogen bonding is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as an oxygen, nitrogen, or sulfur atom, on another molecule. nih.govsemanticscholar.orgacs.org The strength of this interaction generally increases with the size and polarizability of the halogen atom, following the trend F < Cl < Br < I. nih.gov Thus, both the bromo and iodo substituents in this compound have the potential to form halogen bonds with amino acid residues in a protein's binding site. researchgate.net

Emerging Applications and Future Research Directions of 6 Bromo 3 Iodo 8 Methyl 4h Chromen 4 One

Potential in Materials Science (e.g., Organic Light-Emitting Diodes, Molecular Electronics)

The chromen-4-one scaffold is known for its photophysical properties, making its derivatives candidates for applications in materials science. Theoretically, the introduction of heavy atoms like bromine and iodine into the 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one structure could influence its electronic properties, potentially leading to applications in Organic Light-Emitting Diodes (OLEDs) or molecular electronics. The heavy atom effect could facilitate intersystem crossing, which is a desirable characteristic for phosphorescent emitters in OLEDs. However, without experimental data on the photoluminescence quantum yield, emission spectra, and charge transport properties of this specific compound, its suitability for such applications remains purely conjectural.

Utility as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The presence of three distinct functionalizable positions—the bromo, iodo, and methyl groups on the chromen-4-one core—suggests that this compound could serve as a valuable synthetic intermediate. The differential reactivity of the carbon-bromine and carbon-iodine bonds could allow for selective cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions, enabling the stepwise introduction of various substituents. This would provide a pathway to complex molecular architectures. Nevertheless, the feasibility and efficiency of such synthetic strategies have not been demonstrated, and further research is needed to establish its utility as a building block in organic synthesis.

Development as a Molecular Probe for Biological Systems or Chemical Processes (non-diagnostic)

Chromen-4-one derivatives have been explored as fluorescent probes for detecting ions and biomolecules. The specific substitution pattern of this compound might confer sensitivity and selectivity towards certain analytes. For instance, the electron-withdrawing nature of the halogen atoms could modulate the fluorescence properties of the chromen-4-one core in response to changes in its local environment. This could potentially be harnessed for the development of molecular probes for non-diagnostic applications in fundamental biological research or for monitoring chemical processes. As of now, no studies have been published that investigate these potential applications.

Exploration in Chemo- and Biosensor Development

Building on its potential as a molecular probe, this compound could be investigated for its role in the development of chemo- and biosensors. The compound could be functionalized and immobilized onto a solid support to create a sensor for the detection of specific chemical or biological species. The interaction of the analyte with the chromen-4-one derivative would ideally lead to a measurable change in an optical or electrochemical signal. The design and synthesis of such sensors would require a thorough understanding of the compound's binding properties and signaling mechanisms, which is currently lacking in the scientific literature.

Future Prospects for Rational Design and Synthesis of Advanced Chromen-4-one Analogues with Tailored Properties

The rational design and synthesis of advanced chromen-4-one analogues based on the this compound scaffold represents a promising future research direction. By systematically modifying the substituents at the 3, 6, and 8 positions, it may be possible to fine-tune the compound's properties for specific applications. For example, the introduction of electron-donating or -withdrawing groups could alter its photophysical and electrochemical characteristics. Computational modeling could be employed to predict the properties of novel analogues and guide synthetic efforts. This would open up avenues for creating a library of compounds with tailored functionalities.

Challenges and Opportunities in the Comprehensive Academic Research of this compound

The primary challenge in the academic research of this compound is the current lack of foundational knowledge. The synthesis and characterization of the compound would be the first crucial step. Following this, a systematic investigation of its fundamental chemical and physical properties would be necessary. This presents a significant opportunity for researchers to contribute new knowledge to the field of heterocyclic chemistry. Comprehensive studies on its reactivity, photophysics, and biological interactions could uncover novel applications and pave the way for the development of new materials and tools for chemical and biological research. The multifaceted nature of the chromen-4-one core, combined with the unique substitution pattern of this specific derivative, suggests that dedicated research efforts could yield valuable scientific insights.

Q & A

Q. What are the key considerations for synthesizing 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one?

A multi-step synthesis involving halogenation and cyclization is typically required. For example, bromination and iodination can be achieved using electrophilic aromatic substitution (EAS) with appropriate directing groups. In related chromenone derivatives (e.g., 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one), ethanol and L-proline were used as solvents and catalysts, respectively, to stabilize intermediates and control regioselectivity . Purification via recrystallization and characterization by NMR, IR, and X-ray diffraction (XRD) are critical to confirm structural integrity.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELXL for refinement, bond lengths, angles, and torsion angles are analyzed to confirm the chromenone core and substituent positions. For example, in a dimethylformamide solvate analog, deviations in puckering parameters (e.g., envelope conformation in the six-membered ring) and dihedral angles between substituents (e.g., Br, I, methyl groups) are quantified to validate structural accuracy . Anisotropic displacement parameters (ADPs) must be refined to account for thermal motion .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound?

Heavy atoms (Br, I) introduce significant absorption and extinction effects. Multi-scan absorption corrections (e.g., SADABS in Bruker systems) are essential to mitigate intensity distortions . The SHELX suite is particularly robust for handling high-Z atoms, but care must be taken to avoid overparameterization. For example, in similar compounds, hydrogen bonding networks (e.g., N–H⋯O) form S(6) ring motifs, which stabilize the crystal packing but complicate refinement due to overlapping electron density .

Q. How do substituent electronic effects influence reactivity and intermolecular interactions?

The electron-withdrawing bromo and iodo groups deactivate the chromenone core, directing electrophilic attacks to specific positions. Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity. Experimentally, substituent-induced steric effects are evident in dihedral angles; for example, in analogous compounds, the methyl group at position 8 creates a 72.5° dihedral angle with the chromenone plane, altering packing efficiency . These effects are critical for designing derivatives with tailored photophysical properties.

Q. How can contradictory spectroscopic and crystallographic data be resolved?

Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility or solvent interactions. For instance, in the dimethylformamide solvate of a related chromenone, the carboxylic acid group adopts different tautomeric forms in solution versus the crystal lattice . Dynamic NMR or variable-temperature XRD can reconcile these differences. Additionally, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, halogen bonding) that stabilize specific conformations .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.